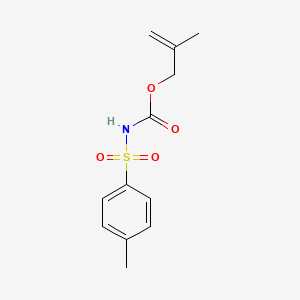![molecular formula C6H11F3O3S B14492101 1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane CAS No. 63471-76-1](/img/structure/B14492101.png)
1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane is a chemical compound with the molecular formula C6H11F3O3S. It is characterized by the presence of three methoxy groups and a trifluoromethylsulfanyl group attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trimethoxyethane with a trifluoromethylthiolating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products.
化学反应分析
Types of Reactions
1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF.
Substitution: Halides or amines; reactions may require catalysts or elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or aminated derivatives.
科学研究应用
1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of 1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfanyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
1,1,1-Trimethoxyethane: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and uses.
1,1,2-Trimethoxyethane: Similar backbone but different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63471-76-1 |
|---|---|
分子式 |
C6H11F3O3S |
分子量 |
220.21 g/mol |
IUPAC 名称 |
1,1,1-trimethoxy-2-(trifluoromethylsulfanyl)ethane |
InChI |
InChI=1S/C6H11F3O3S/c1-10-5(11-2,12-3)4-13-6(7,8)9/h4H2,1-3H3 |
InChI 键 |
MTDQWSZMIYBIIR-UHFFFAOYSA-N |
规范 SMILES |
COC(CSC(F)(F)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


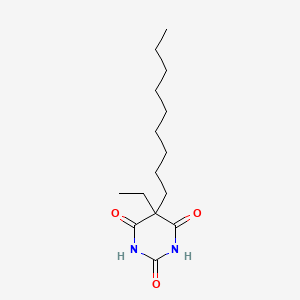

![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
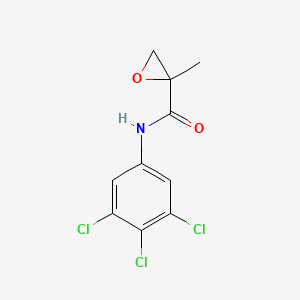
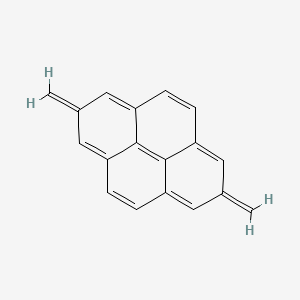

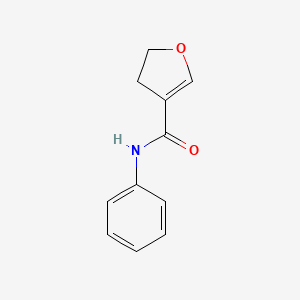
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
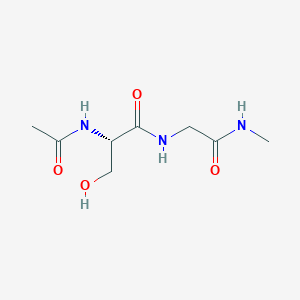
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
